1-Exohydroxychlordene
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Overview
Description
1-Exohydroxychlordene is a chemical compound derived from the degradation of heptachlor epoxide, a pesticide. It is known for its less toxic nature compared to its parent compound, heptachlor epoxide . This compound has garnered interest due to its environmental and biological implications.
Preparation Methods
The preparation of 1-Exohydroxychlordene typically involves the microbial degradation of heptachlor epoxide. A mixed culture of soil microorganisms can convert heptachlor epoxide to this compound . This biotransformation process is significant as it reduces the toxicity of the original compound, making it safer for the environment.
Chemical Reactions Analysis
1-Exohydroxychlordene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield more hydroxylated derivatives, while reduction could lead to dehalogenated products.
Scientific Research Applications
1-Exohydroxychlordene has several scientific research applications:
Environmental Chemistry: It is studied for its role in the degradation pathways of pesticides, helping to understand the environmental fate of these chemicals.
Bioremediation: The compound’s formation through microbial degradation highlights its potential in bioremediation strategies to detoxify contaminated soils.
Mechanism of Action
The mechanism of action of 1-Exohydroxychlordene involves its interaction with various biological pathways. As a degradation product, it is less toxic and less likely to bioaccumulate compared to its parent compound. The molecular targets and pathways involved in its action are primarily related to its reduced toxicity and environmental persistence.
Comparison with Similar Compounds
1-Exohydroxychlordene can be compared with other degradation products of chlorinated pesticides:
Heptachlor Epoxide: The parent compound, which is more toxic and persistent in the environment.
Chlordene: Another degradation product with different toxicological profiles.
Aldrin and Dieldrin: Similar chlorinated pesticides with their own degradation pathways and products.
This compound is unique due to its reduced toxicity and potential for use in bioremediation, making it a compound of interest in environmental chemistry and toxicology.
Properties
CAS No. |
5566-31-4 |
---|---|
Molecular Formula |
C10H6Cl6O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
(1R,2S,3R,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4+,5-,8-,9+/m0/s1 |
InChI Key |
YQWCIPIEEBVRNY-LCOJHDNXSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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